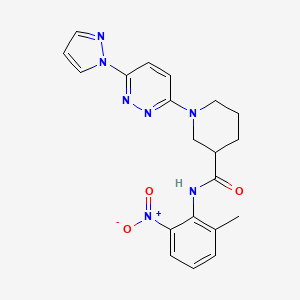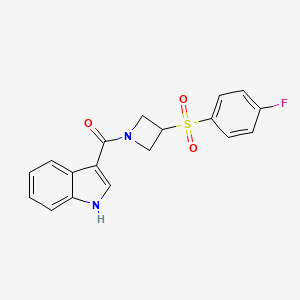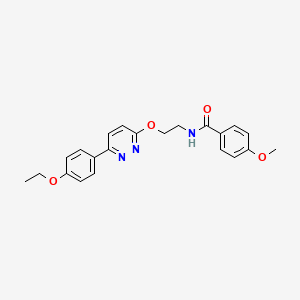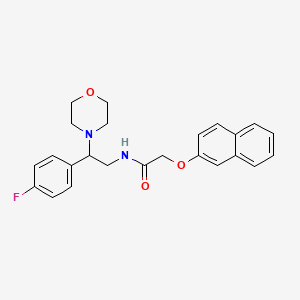
2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21N7O2S3 and its molecular weight is 463.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds with a structure similar to the specified chemical have been synthesized for their potential biological activities. For example, a study on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their anti-inflammatory and analgesic agents. These compounds were screened as cyclooxygenase-1/2 inhibitors, exhibiting significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antiviral Properties
Research on thiadiazole amide compounds containing piperazine has shown promising antimicrobial and antiviral activities. For instance, synthesis and antimicrobial evaluation of some novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems have demonstrated significant antimicrobial properties against various pathogens (Hamama, Ibrahim, Raoof, & Zoorob, 2017). Additionally, certain compounds have been identified for their potential anti-HIV activity, offering a new lead in the development of antiviral agents (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Anti-inflammatory and Analgesic Agents
The synthesis of novel 1,3,4-thiadiazole amide derivatives has led to compounds with significant inhibitory effects on inflammation and pain. These findings suggest the potential of these compounds in developing new anti-inflammatory and analgesic treatments (Xia, 2015).
Antitumor Activities
Compounds related to the specified chemical have been synthesized and evaluated for their antitumor activities. For example, research on 1-phenyl-4-substituted phthalazine derivatives has shown good antiproliferative activity against several cancer cell lines, indicating their potential as efficient and economical antitumor drugs (Xin, Meng, Liu, & Zhang, 2018).
Antimicrobial and Antifungal Activities
Studies have also explored the antimicrobial and antifungal potential of thiadiazole derivatives. The synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazoles has shown promising antibacterial and antifungal activities, highlighting their significance in the development of new antimicrobial agents (Tamer & Qassir, 2019).
Propiedades
IUPAC Name |
2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S3/c1-12-20-21-16(29-12)19-15(26)11-28-18-23-22-17(30-18)25-9-7-24(8-10-25)13-5-3-4-6-14(13)27-2/h3-6H,7-11H2,1-2H3,(H,19,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDBZQFOWRXWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)
![2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2727800.png)


![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2727805.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2727808.png)
![[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B2727810.png)
![6-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2727811.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B2727813.png)